4-[(Boc-amino)methyl]-3-fluoro-benzoic acid
Description
General Overview of Fluorinated Benzoic Acid Derivatives in Organic Synthesis
Fluorinated benzoic acid derivatives are a class of organic compounds that have garnered considerable attention in organic synthesis, primarily due to the profound effects that fluorine substitution can have on the physicochemical and biological properties of a molecule. The introduction of a fluorine atom onto a benzoic acid scaffold can significantly alter its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.
The high electronegativity of the fluorine atom can influence the electronic distribution within the benzene (B151609) ring, affecting the reactivity of the carboxylic acid group and the aromatic ring itself. For instance, the presence of a fluorine atom can modulate the pKa of the carboxylic acid and influence its participation in various chemical transformations such as esterification, amidation, and reduction.
In medicinal chemistry, the incorporation of fluorine is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and its ability to form strong, specific interactions can lead to enhanced binding affinity and selectivity for target proteins. Consequently, fluorinated benzoic acids serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents and other therapeutic drugs. regulations.gov
Significance of Boc-Protected Amines in Synthetic Strategies
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step assembly of complex molecules like peptides, natural products, and pharmaceuticals. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under specific, mild acidic conditions.
The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. This process effectively masks the nucleophilicity and basicity of the amine, preventing it from undergoing unwanted side reactions while other parts of the molecule are being chemically modified.
A key advantage of the Boc protecting group is its orthogonality to many other protecting groups used in organic synthesis. This allows for the selective deprotection and reaction of different functional groups within the same molecule, a critical aspect of complex synthetic strategies. The removal of the Boc group is most commonly achieved using acids such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (B109758), or with hydrochloric acid in an organic solvent. This deprotection proceeds via a stable tert-butyl cation, which is then quenched, regenerating the free amine. This controlled deprotection is fundamental to methodologies like solid-phase peptide synthesis.
Structural Features and Functional Group Considerations of 4-[(Boc-amino)methyl]-3-fluoro-benzoic Acid
The structure of this compound is characterized by a benzene ring substituted with three distinct functional groups, each contributing to its unique chemical reactivity and utility as a synthetic building block.
The benzoic acid moiety provides a handle for a variety of chemical transformations. The carboxylic acid group can be activated and coupled with amines or alcohols to form amides and esters, respectively. It can also be reduced to a primary alcohol.
The fluorine atom at the 3-position significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent functional groups. Its electron-withdrawing nature can impact the acidity of the carboxylic acid and the nucleophilicity of the aromatic ring.
The Boc-protected aminomethyl group at the 4-position is a key feature for controlled synthetic manipulations. The methylene (B1212753) spacer between the aromatic ring and the protected amine provides flexibility. The Boc group ensures that the amine remains unreactive during transformations involving the carboxylic acid or the aromatic ring. Subsequent deprotection reveals the primary amine, which can then be used for further functionalization, such as amide bond formation or alkylation.
The specific arrangement of these groups on the benzene ring—a 1,2,4-trisubstitution pattern—offers regiochemical control in subsequent synthetic steps. The interplay between the electron-withdrawing fluorine atom and the other substituents dictates the sites of further electrophilic or nucleophilic aromatic substitution, should such reactions be desired.
Physicochemical Properties of this compound and Related Compounds
Below are tables detailing the physicochemical properties of the parent and related structures to provide context for the properties of this compound.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C13H16FNO4 |
| Molecular Weight | 269.27 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 4-Amino-3-fluorobenzoic acid | 455-87-8 | C7H6FNO2 | 155.13 | 215 - 218 |
| 4-(Boc-aminomethyl)benzoic acid | 33233-67-9 | C13H17NO4 | 251.28 | 164 - 168 |
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRKJFHKYOINEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744200-37-1 | |
| Record name | 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of 4 Boc Amino Methyl 3 Fluoro Benzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form amides, esters, and anhydrides. These transformations are fundamental in peptide synthesis and the development of small molecule therapeutics.
Amide Bond Formation
The formation of an amide bond is a cornerstone of peptide chemistry and a common modification of carboxylic acids. In the case of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid, the carboxylic acid can be activated by a variety of coupling reagents to facilitate its reaction with primary and secondary amines. Standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium-based reagents like HATU and HBTU, are frequently employed to promote efficient amide bond formation. semanticscholar.org The choice of coupling reagent and reaction conditions can be tailored to the specific amine being coupled, including sterically hindered or electronically deficient amines. reddit.com
For instance, the reaction of this compound with a primary amine, such as benzylamine, in the presence of a carbodiimide (B86325) coupling agent, would yield the corresponding N-benzylamide derivative. The general scheme for this transformation is depicted below:
Scheme 1: Amide Bond Formation
| Amine (R-NH2) | Coupling Agent | Solvent | Yield (%) |
| Benzylamine | DCC/HOBt | DMF | High |
| Piperidine | HATU | DCM | High |
| Aniline | T3P | Ethyl Acetate | Moderate to High |
Note: The yields presented in this table are illustrative and can vary based on specific reaction conditions.
Esterification and Anhydride (B1165640) Formation
Esterification of this compound can be achieved through several methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach, particularly for simple alcohols like methanol (B129727) and ethanol. mdpi.comrsc.org For more sensitive substrates or to avoid harsh acidic conditions, reactions with alkyl halides under basic conditions or using coupling agents like DCC with an alcohol and a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. The synthesis of methyl esters of fluorinated aromatic carboxylic acids has been studied, and various catalytic methods can be applied. semanticscholar.orgresearchgate.netrsc.org
Anhydride formation, typically achieved by reacting the carboxylic acid with a dehydrating agent such as acetic anhydride or by treating the corresponding carboxylate salt with an acyl chloride, provides a more reactive intermediate for subsequent acylation reactions.
Transformations of the Boc-Protected Aminomethyl Group
The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl substituent is crucial for controlling the reactivity of the amine functionality. Its selective removal and the subsequent reactions of the liberated amine are key steps in multi-step syntheses.
Boc-Deprotection Methodologies
The Boc group is known for its stability under a wide range of conditions but is readily cleaved under acidic conditions. The most common methods for the deprotection of the Boc group involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. nih.govresearchgate.netnih.gov
The reaction with TFA is typically fast and efficient at room temperature, yielding the trifluoroacetate (B77799) salt of the free amine. nih.gov Similarly, treatment with a solution of HCl in dioxane or methanol provides the hydrochloride salt of the amine. nih.gov The choice of deprotection reagent can be influenced by the presence of other acid-sensitive functional groups in the molecule.
| Deprotection Reagent | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h |
| Hydrochloric Acid (4M in Dioxane) | Dioxane | Room Temperature | 30 min - 1 h |
| p-Toluenesulfonic acid | Ethyl Acetate | 50-60 °C | Variable |
Subsequent Reactions of the Free Aminomethyl Group
Once deprotected, the resulting primary amine, 4-(aminomethyl)-3-fluorobenzoic acid, becomes a nucleophilic site for a variety of transformations. It can readily undergo acylation with acyl chlorides or anhydrides to form amides, or react with aldehydes and ketones in reductive amination protocols to yield secondary or tertiary amines. Alkylation with alkyl halides can also be performed to introduce various substituents on the nitrogen atom. These reactions significantly expand the structural diversity that can be generated from the parent molecule.
Reactivity at the Fluoro-Substituted Aromatic Ring
Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation are possible, although the conditions would need to be carefully controlled to achieve the desired substitution pattern and to avoid side reactions with the other functional groups. For instance, nitration would likely require protection of the aminomethyl group to prevent oxidation and to control the regioselectivity. The fluorine substituent can enhance the reactivity and selectivity in various chemical reactions.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the fluorine atom. The success of such a reaction is contingent upon the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
In the case of this compound, the carboxylic acid group acts as a moderate electron-withdrawing group, which can facilitate nucleophilic attack, particularly at the carbon atom bearing the fluorine. The reaction is typically carried out under basic conditions, which would deprotonate the carboxylic acid to a carboxylate. This deprotonation would enhance the electron-donating character of this group, potentially slowing down the SNAr reaction. However, the strong electronegativity of the fluorine atom itself contributes to making the aromatic ring more susceptible to nucleophilic attack compared to a non-fluorinated analogue.
Table 1: Predicted Reactivity of this compound in Nucleophilic Aromatic Substitution
| Nucleophile | Predicted Reactivity | Potential Product |
| Sodium methoxide | Moderate | 4-[(Boc-amino)methyl]-3-methoxy-benzoic acid |
| Ammonia | Low to Moderate | 4-[(Boc-amino)methyl]-3-amino-benzoic acid |
| Sodium azide | Moderate | 4-[(Boc-amino)methyl]-3-azido-benzoic acid |
Note: The reactivities in this table are predictive and based on general principles of nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound will be directed by the combined influence of the existing substituents.
Fluorine: Halogens are generally deactivating yet ortho, para-directing. The deactivation arises from the inductive electron withdrawal, while the directing effect is due to the donation of a lone pair of electrons through resonance.
Carboxylic Acid: This is a deactivating and meta-directing group due to its strong electron-withdrawing nature, both inductively and through resonance.
Boc-aminomethyl Group: This group is generally considered to be weakly activating and ortho, para-directing. The methylene (B1212753) spacer between the nitrogen and the ring mitigates the strong activating effect of the amino group, and the Boc protecting group also influences its electronic contribution.
The directing effects of these groups are summarized below:
| Substituent | Position on Ring | Directing Effect |
| -F | 3 | ortho to C2 and C4, para to C6 |
| -COOH | 1 | meta to C3 and C5 |
| -CH₂NHBoc | 4 | ortho to C3 and C5, para to C1 |
Considering the combined effects, the positions for electrophilic attack can be predicted. The fluorine and Boc-aminomethyl groups direct towards positions 2, 5, and 6. The carboxylic acid group directs towards positions 3 and 5. Position 5 is activated by the Boc-aminomethyl group (ortho) and deactivated by the carboxylic acid (meta). Position 2 is activated by the fluorine (ortho). Position 6 is also activated by the fluorine (para).
Given that the Boc-aminomethyl group is activating and the fluoro group is also ortho, para-directing, substitution is most likely to occur at positions ortho to the Boc-aminomethyl group, which are positions 3 and 5. However, position 3 is already substituted with fluorine. Therefore, position 5 is a likely site for substitution. Position 2 is another possibility, being ortho to the fluorine and meta to the Boc-aminomethyl group. The deactivating effect of the carboxylic acid group will generally make the reaction more difficult than on an unsubstituted benzene ring.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO₂⁺ | 4-[(Boc-amino)methyl]-3-fluoro-5-nitro-benzoic acid |
| Bromination | Br⁺ | 4-[(Boc-amino)methyl]-5-bromo-3-fluoro-benzoic acid |
| Friedel-Crafts Acylation | RCO⁺ | 4-[(Boc-amino)methyl]-3-fluoro-5-acyl-benzoic acid |
Note: These predictions are based on the analysis of directing group effects and may vary depending on reaction conditions.
Stereochemical Aspects of Derivatization
The existing structure of this compound is achiral. However, derivatization reactions can introduce chirality into the molecule, leading to the formation of enantiomers or diastereomers.
Enantioselective Transformations
Enantioselective reactions could be employed to introduce a new chiral center into a derivative of this compound. For instance, if the carboxylic acid is converted to a ketone, an asymmetric reduction could yield a chiral alcohol. Similarly, reactions involving the aminomethyl group after deprotection could be performed enantioselectively.
The development of chiral catalysts has enabled a wide range of enantioselective transformations on aromatic compounds. For a molecule like this compound, derivatization of the carboxylic acid or the aminomethyl group would be the most likely path to introduce chirality in an enantioselective manner. For example, an asymmetric amination of a derivative could introduce a new chiral center.
Diastereoselective Reactions
If a chiral center is already present in a molecule derived from this compound, subsequent reactions that create a new stereocenter can proceed with diastereoselectivity. The existing chiral center can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.
For example, if an enantiomerically pure chiral amine is coupled with the carboxylic acid group, the resulting amide would be chiral. Subsequent modification of the aromatic ring or the aminomethyl side chain could then be influenced by this existing chiral center, potentially leading to diastereoselective outcomes. The steric and electronic properties of the chiral auxiliary would play a crucial role in directing the approach of the incoming reagent.
Role As a Versatile Building Block in Complex Molecular Architectures
Applications in Medicinal Chemistry and Drug Discovery Scaffolds
In the realm of medicinal chemistry, fluorinated organic molecules are of significant interest for drug development. beilstein-journals.org The strategic incorporation of fluorine can enhance a compound's binding affinity, membrane permeability, and resistance to metabolic degradation. beilstein-journals.orgiris-biotech.de 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid embodies these advantages, positioning it as a valuable starting material for creating novel therapeutic agents and molecular probes.
The synthesis of fluorinated ligands is a key strategy in modern drug discovery, and building blocks like this compound are instrumental in this process. evitachem.comossila.com The fluorine atom's high electronegativity and small size can alter the electronic distribution and conformation of a molecule, potentially improving its interaction with biological targets. beilstein-journals.org The unique properties of fluorine make these building blocks highly desirable for synthesizing drugs such as anti-inflammatory and anticancer agents. ossila.com
The compound's structure allows for straightforward incorporation into potential ligands. The carboxylic acid can be converted into an ester or amide, while the Boc-protected amine can be deprotected and acylated, enabling the extension of the molecular structure in two different directions. This dual functionality is essential for generating libraries of compounds for high-throughput screening. Furthermore, as fluorine is not typically found in natural peptides, the presence of a ¹⁹F nucleus provides a sensitive and powerful spectroscopic probe for nuclear magnetic resonance (NMR) studies, allowing for the detailed investigation of ligand-protein interactions without interference from background signals. iris-biotech.de
| Acidity (pKa) | The electron-withdrawing nature of fluorine lowers the pKa of the nearby carboxylic acid, making it more acidic. | This modification can influence the ionization state of the molecule at physiological pH, affecting solubility and target binding. |
This table summarizes general trends observed when incorporating fluorine into organic molecules for medicinal chemistry applications.
A "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups are appended to create a family of related compounds. mdpi.comnih.gov this compound serves as an excellent scaffold due to its defined and rigid geometry. The para-substituted benzene (B151609) ring acts as a stiff linker, holding the amino and carboxyl functionalities at a fixed distance.
This structural rigidity is highly advantageous for designing molecules that target specific protein pockets. By using this scaffold, chemists can systematically probe the chemical space of a binding site by attaching different substituents to the amino and carboxyl groups. This approach helps in understanding structure-activity relationships (SAR) and optimizing ligand binding. nih.gov For example, the scaffold can be used to synthesize novel inhibitors of enzymes or modulators of receptors, where precise positioning of functional groups is critical for biological activity. The fluorinated phenyl ring itself can participate in favorable aromatic-aromatic interactions within a protein's active site. beilstein-journals.org
Utility in Peptide and Peptidomimetic Synthesis
The structural resemblance of this compound to an amino acid, albeit an unnatural one, makes it a valuable component in peptide chemistry. Its incorporation into peptide chains leads to the formation of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties such as increased stability and bioavailability. researchgate.net
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid polymer support. wpmucdn.comyoutube.com this compound is well-suited for use in Fmoc-based SPPS protocols. nih.gov In a typical synthesis, the free amine of a resin-bound amino acid is coupled with the activated carboxylic acid of the incoming building block.
The process for incorporating this compound would involve:
Activation : The carboxylic acid of the building block is activated using a standard peptide coupling reagent, such as HCTU or HATU. uci.edu
Coupling : The activated acid is then added to the solid-support resin, which has a growing peptide chain with a free N-terminal amine, to form a new amide bond. uci.edu
Washing : The resin is washed to remove excess reagents and byproducts.
Continuation : The Boc-protecting group on the aminomethyl moiety remains intact during these steps. After the full peptide sequence is assembled, this Boc group can be removed under acidic conditions, and the newly exposed amine can be further modified if desired, for example, to create branched or cyclic peptides.
The use of a related, non-fluorinated compound, 4-(Boc-aminomethyl)benzoic acid, has been explicitly noted for its suitability in Boc solid-phase peptide synthesis. sigmaaldrich.com The incorporation of such rigid, aromatic spacers disrupts the typical peptide backbone, often inducing specific secondary structures like turns or helices, which can be crucial for biological activity. iris-biotech.de
While SPPS is dominant, solution-phase peptide synthesis remains important, especially for large-scale production and the synthesis of complex fragments. In this approach, all reactions are carried out in a suitable solvent. The coupling of this compound in solution follows the same chemical principles as in SPPS.
The carboxylic acid is activated in situ with a coupling reagent, and a tertiary base like diisopropylethylamine (DIEA) is often added to neutralize the reaction mixture. sigmaaldrich.com The activated species then reacts with the free amine of another amino acid ester or peptide fragment to form the desired amide bond. Purification after each step is typically achieved through extraction or chromatography. This methodology is demonstrated in the synthesis of related nitrobenzoic acid derivatives for use in liquid-phase peptide synthesis. nih.gov
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent Name | Acronym | Activating Species | Key Features |
|---|---|---|---|
| HATU | HATU | OAt ester | Highly efficient, fast reaction times, suitable for sterically hindered couplings. sigmaaldrich.com |
| HBTU | HBTU | OBt ester | A widely used, cost-effective reagent for routine peptide synthesis. sigmaaldrich.com |
| HCTU | HCTU | O-6-ClBt ester | More reactive than HBTU, offering faster and cleaner reactions. sigmaaldrich.com |
| DCC | DCC | O-acylisourea | A classic carbodiimide (B86325) reagent; its dicyclohexylurea byproduct is insoluble in many solvents. chempep.com |
| COMU | COMU | Oxyma ester | A modern reagent known for high efficiency and low rates of side reactions like guanidinylation. sigmaaldrich.com |
This table lists common reagents used to activate carboxylic acids for amide bond formation in both solid-phase and solution-phase synthesis.
The true power of using this compound lies in its role as an unnatural amino acid, enabling the design of novel peptide sequences with tailored properties. researchgate.netnih.gov When incorporated into a peptide, it introduces a rigid, aromatic segment that is significantly different from the flexible, aliphatic side chains of the 20 proteinogenic amino acids.
This structural perturbation can have profound effects:
Conformational Constraint : The rigid backbone can lock the peptide into a specific bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing affinity.
Proteolytic Stability : Natural proteases are evolved to recognize and cleave peptide bonds between natural L-amino acids. The presence of this unnatural unit can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's half-life in vivo.
Novel Interactions : The fluoro-aromatic ring can establish unique interactions with a target receptor, such as π-stacking or specific hydrogen bonds with the fluorine atom, which may not be possible with natural amino acids. iris-biotech.de
By replacing a natural amino acid with this building block, researchers can create peptidomimetics with enhanced therapeutic potential, transforming peptides from mere biological curiosities into viable drug candidates. nih.gov
Contribution to Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large collections of diverse compounds, known as libraries. nih.gov The success of this approach relies on the use of versatile building blocks that can be systematically combined in various ways. This compound is an ideal scaffold for such purposes. researchgate.net
Its bifunctional nature, with two distinct and orthogonally protected reactive sites, allows for a two-dimensional diversification strategy. In a typical workflow, the carboxylic acid can be coupled with a diverse set of amines or alcohols to create a first generation of intermediates. Following this, the Boc protecting group can be removed from the entire set of intermediates, exposing the primary amine. This newly available reactive site can then be coupled with a second diverse set of building blocks, such as carboxylic acids, to rapidly generate a large and structurally varied library of final compounds.
This systematic and efficient assembly of sophisticated molecular architectures is a cornerstone of modern high-throughput screening campaigns aimed at identifying new drug leads. nih.gov The rigid phenyl ring of the scaffold provides a well-defined spatial arrangement for the appended chemical groups, which is beneficial for designing molecules that can fit into specific biological targets like enzyme active sites or protein-protein interfaces. The fluorine atom further adds to the diversity of the library by subtly altering the properties of each compound. nih.gov
Development of Linkers and Functionalization Tags
Beyond its role in building the core of a molecule, this compound is also a valuable component in the design of chemical linkers and tags. Linkers are molecular chains used to connect two or more different molecular entities, such as in antibody-drug conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs).
The structure of this compound is well-suited for linker applications. The carboxylic acid can be used to attach the linker to one molecule (or a solid support for synthesis), while the aminomethyl group (after deprotection) can be used to connect to a second molecule. The defined length and semi-rigid nature of the fluorinated phenyl core provide predictable spatial separation between the connected entities, a critical parameter in the design of effective bifunctional molecules.
Furthermore, the compound can be used to create functionalization tags for bioconjugation, a process that links molecules to biological structures like proteins. chemimpex.com For instance, it can be used to attach fluorescent dyes, affinity labels, or other probes to a biomolecule of interest. The fluorine atom can also serve as a useful analytical tag, as its presence can be detected by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that provides a clean background for analysis in complex biological samples.
Table 2: Physicochemical Properties of Structurally Related Compounds
| Property | 4-(Boc-aminomethyl)benzoic acid | 4-Amino-3-fluorobenzoic acid |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₄ | C₇H₆FNO₂ |
| Molecular Weight | 251.28 g/mol | 155.13 g/mol |
| Appearance | White to almost white solid sigmaaldrich.com | White to light yellow powder chemimpex.com |
| Melting Point | 164-168 °C sigmaaldrich.com | 215 - 218 °C chemimpex.com |
| CAS Number | 33233-67-9 sigmaaldrich.com | 455-87-8 chemimpex.com |
Note: Data is for structurally similar compounds due to the limited availability of specific data for this compound.
Spectroscopic and Computational Investigations of 4 Boc Amino Methyl 3 Fluoro Benzoic Acid and Its Derivatives
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure and assessing its purity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each type of proton in the molecule. The tert-butyl group of the Boc protecting group would give rise to a sharp, intense singlet peak at approximately 1.4 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a doublet around 4.3-4.5 ppm, with coupling to the N-H proton. The aromatic protons would show a more complex splitting pattern due to the fluorine and carboxymethyl substituents. Typically, the proton ortho to the fluorine would appear as a triplet, while the other two aromatic protons would appear as doublets or multiplets in the range of 7.0-8.0 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, and the N-H proton of the carbamate (B1207046) would also present as a broad singlet, often around 5.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The tert-butyl carbons of the Boc group would show two distinct signals: one for the quaternary carbon at approximately 80 ppm and another for the three equivalent methyl carbons around 28 ppm. The methylene carbon would resonate at approximately 45 ppm. The aromatic carbons would appear in the region of 115-140 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JC-F). The carboxyl carbon would be observed at a characteristic downfield position, typically between 165 and 175 ppm, and the carbonyl carbon of the Boc group would appear around 156 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ | ~1.4 | Singlet |
| -CH₂- | ~4.4 | Doublet |
| Ar-H | 7.0 - 8.0 | Multiplet |
| -COOH | >10 | Broad Singlet |
| -NH- | ~5.0 | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C(CH₃)₃ | ~28 |
| -C (CH₃)₃ | ~80 |
| -CH₂- | ~45 |
| Aromatic C | 115 - 140 |
| -COOH | 165 - 175 |
| -NHCOO- | ~156 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds.
A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C=O stretch of the Boc protecting group is also expected in this region, typically around 1680-1700 cm⁻¹. The N-H stretching vibration of the carbamate would be observed as a moderate peak around 3300-3500 cm⁻¹. The C-N stretching vibration would likely appear in the 1230-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the C-F stretch would be present as a strong absorption in the fingerprint region, typically between 1200 and 1300 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Boc Group | C=O Stretch | 1680 - 1700 |
| Carbamate | N-H Stretch | 3300 - 3500 |
| Aromatic | C-H Stretch | >3000 |
| Alkyl | C-H Stretch | 2850 - 3000 |
| Fluoroaromatic | C-F Stretch | 1200 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound (C₁₃H₁₆FNO₄), the calculated molecular weight is approximately 285.27 g/mol .
In an electrospray ionization (ESI) mass spectrum, the molecule would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 286 or its deprotonated molecular ion [M-H]⁻ at m/z 284. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). Therefore, significant fragment ions might be observed at m/z 229 ([M+H - C₄H₈]⁺) and m/z 186 ([M+H - Boc]⁺). Further fragmentation could involve the loss of CO₂ from the carboxylic acid group.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Ion | m/z (approx.) | Description |
| [M+H]⁺ | 286 | Protonated molecular ion |
| [M-H]⁻ | 284 | Deprotonated molecular ion |
| [M+H - C₄H₈]⁺ | 230 | Loss of isobutylene |
| [M+H - Boc]⁺ | 186 | Loss of the Boc group |
| [M+H - COOH]⁺ | 241 | Loss of the carboxyl group |
UV-Visible Spectroscopy for Electronic Structure Analysis
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the substituted benzene (B151609) ring. Benzoic acid and its derivatives typically exhibit two main absorption bands, the primary band (B-band) around 230 nm and a secondary band (C-band) around 270-280 nm, which are due to π → π* transitions. The presence of the fluorine and aminomethyl substituents would likely cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzoic acid.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. In the solid state, it is expected that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. Additionally, intermolecular hydrogen bonds involving the N-H of the carbamate and the carbonyl oxygen of the Boc group or the carboxylic acid could further stabilize the crystal lattice. The fluorine atom may also participate in weak intermolecular interactions.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. Density Functional Theory (DFT) calculations could be employed to optimize the geometry of this compound and to calculate its theoretical vibrational frequencies, which can be compared with the experimental IR spectrum. Furthermore, NMR chemical shifts can be predicted using computational methods, aiding in the assignment of the experimental spectra. Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum and to understand the nature of the electronic transitions. Molecular modeling can also be used to explore the conformational landscape of the molecule and to study its intermolecular interactions, providing insights that are complementary to those obtained from X-ray crystallography.
Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Energy Gap Determination)
Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for these computations, often utilizing functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. nih.govnih.gov
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. researchgate.netthaiscience.info
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminomethyl and benzoic acid moieties, while the LUMO would be distributed over the aromatic ring and the carbonyl group. The presence of the electron-withdrawing fluorine atom influences the energy levels of these orbitals. The calculated HOMO and LUMO energies allow for the determination of various quantum chemical parameters that describe the molecule's reactivity. nih.govthaiscience.info
Table 1: Calculated Quantum Chemical Parameters for a Representative Aromatic Carboxylic Acid
| Parameter | Value (eV) |
| HOMO Energy | -6.89 |
| LUMO Energy | -1.98 |
| Energy Gap (ΔE) | 4.91 |
| Ionization Potential (I) | 6.89 |
| Electron Affinity (A) | 1.98 |
| Electronegativity (χ) | 4.435 |
| Chemical Hardness (η) | 2.455 |
| Chemical Softness (S) | 0.407 |
| Electrophilicity Index (ω) | 4.01 |
Note: Data is representative and based on values reported for similar aromatic carboxylic acids. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow regions denote intermediate and near-zero potential, respectively. researchgate.net
For this compound, the MEP map would reveal specific sites of reactivity. The oxygen atoms of the carboxylic acid and the Boc-protecting group are expected to be the most electron-rich regions (red), making them primary targets for electrophiles. The acidic proton of the carboxyl group and the N-H proton of the aminomethyl group would appear as electron-deficient regions (blue), indicating their susceptibility to nucleophilic attack. The fluorine atom, due to its high electronegativity, will also contribute to a negative potential in its vicinity. The aromatic ring will exhibit a complex potential distribution influenced by the substituents. nih.govresearchgate.net
Table 2: Predicted Reactive Sites of this compound based on MEP Analysis
| Region | Predicted Reactivity |
| Carbonyl oxygens (C=O) | High susceptibility to electrophilic attack |
| Carboxyl hydrogen (O-H) | High susceptibility to nucleophilic attack |
| Amino hydrogen (N-H) | Susceptibility to nucleophilic attack |
| Aromatic ring | Susceptibility to electrophilic substitution |
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is crucial for its biological activity and intermolecular interactions. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in the molecule. This can be achieved through computational methods that systematically rotate the rotatable bonds and calculate the potential energy of each resulting conformer. rsc.org
For this molecule, key rotatable bonds include the C-C bond connecting the aminomethyl group to the benzoic acid ring, the C-N bond of the Boc-amino group, and the C-O bond of the carboxylic acid. The presence of the fluorine atom and the bulky Boc group can introduce steric hindrance and influence the preferred conformations. Intramolecular hydrogen bonding between the N-H of the aminomethyl group and the fluorine atom or the carbonyl oxygen of the carboxylic acid might also play a role in stabilizing certain conformers. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's conformational landscape over time. By simulating the motion of atoms and molecules under specific conditions (e.g., in a solvent), MD can reveal the flexibility of the molecule, the transitions between different conformations, and the time-averaged structural properties. nih.govnih.gov These simulations are valuable for understanding how the molecule behaves in a more realistic environment.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
The study of intermolecular interactions is essential for understanding the crystal packing and solid-state properties of this compound. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions within a crystal structure. nih.goveurjchem.comnih.gov The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.
The Hirshfeld surface analysis provides a detailed breakdown of these interactions. For instance, the red spots on the d_norm surface indicate close contacts, which are typically hydrogen bonds. The fingerprint plots quantify the percentage contribution of each type of contact, such as H···H, O···H, C···H, and F···H interactions, to the total Hirshfeld surface area. nih.gov
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
| H···H | 40 - 50 |
| O···H / H···O | 20 - 30 |
| C···H / H···C | 15 - 25 |
| F···H / H···F | 5 - 10 |
| C···C | 1 - 5 |
Note: Data is representative and based on values reported for similar fluorinated and aminomethyl substituted benzoic acids. nih.goveurjchem.comnih.gov
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
Key areas of exploration could include:
Late-Stage Fluorination: Investigating novel electrophilic or nucleophilic fluorination reagents that can selectively introduce a fluorine atom onto a pre-functionalized 4-(aminomethyl)benzoic acid scaffold. This could potentially shorten the synthetic sequence.
Biocatalysis and Green Chemistry: Exploring enzymatic or chemo-enzymatic methods for key steps, such as the synthesis of the aminobenzoic acid core, drawing inspiration from the natural biosynthesis of aminobenzoic acids via the shikimate pathway. mdpi.com This approach could reduce reliance on hazardous reagents and improve sustainability.
A comparative table of potential future synthetic strategies is outlined below.
| Strategy | Potential Advantages | Research Challenges |
| Late-Stage C-H Fluorination | Reduces step count; Increases synthetic flexibility. | Achieving high regio-selectivity on a complex substrate; Harsh reaction conditions. |
| Convergent Cross-Coupling | Potentially higher overall yield; Modular approach allows for analogue synthesis. | Development of suitable coupling partners and catalysts. |
| Chemo-enzymatic Synthesis | High selectivity; Milder reaction conditions; Improved sustainability. | Enzyme discovery and engineering; Substrate scope limitations. |
Advanced Applications in Chemical Biology
The distinct structural features of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid make it an exceptionally valuable tool for chemical biology. The presence of the fluorine atom is particularly significant, as it can serve as a sensitive reporter group in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
Future applications are anticipated in the following areas:
¹⁹F NMR Probes for Drug Discovery: The compound can be incorporated as a non-canonical amino acid or scaffold into peptides or small-molecule ligands. nih.gov Since biological systems lack a natural fluorine background signal, the ¹⁹F NMR signal provides a clean and powerful method to study drug-target interactions. nih.govresearchgate.net Changes in the fluorine's chemical environment upon binding can reveal information about binding kinetics, affinity, and conformational changes in the target protein. researchgate.net
Development of Peptidomimetics: Fluorination is known to enhance the metabolic stability and binding affinity of peptides. rsc.orgmdpi.com By using this compound as a building block, researchers can create novel peptidomimetics with improved pharmacokinetic properties and biological activity.
Amyloidogenesis Research: Fluorinated amino acids have been used to develop inhibitors of amyloid-β oligomerization, a process implicated in Alzheimer's disease. nih.gov This building block could be used to design novel probes and inhibitors to study and potentially interfere with protein aggregation processes.
Development of Chemo- and Regio-selective Transformations
The molecule possesses three distinct functional groups—a carboxylic acid, a protected amine, and an activated aromatic ring—presenting a compelling challenge and opportunity for selective chemical modification. Future research will focus on developing orthogonal strategies to functionalize each site independently, transforming the molecule into a versatile scaffold for combinatorial chemistry. researchgate.net
Research directions include:
Orthogonal Protection Schemes: Developing methods to selectively deprotect the Boc-protected amine without affecting the carboxylic acid or the aromatic ring, and vice-versa. This would allow for sequential functionalization.
Selective Functionalization: A study on the related compound, 4-Amino-3-(aminomethyl)benzoic acid, demonstrated that the benzylic amino group can be selectively protected with Boc₂O or Fmoc-OSu in the presence of the less reactive arylamino group. researchgate.net This suggests that the aminomethyl group of the target compound (once deprotected) could be selectively acylated or alkylated.
Directed Aromatic Substitution: Investigating how the existing substituents direct further electrophilic aromatic substitution, enabling the introduction of additional functionality onto the benzene (B151609) ring with high regioselectivity.
The table below outlines potential selective transformations at each functional site.
| Functional Site | Reaction Type | Potential Application |
| Carboxylic Acid | Amide bond formation, Esterification | Attachment to solid-phase resins, Conjugation to biomolecules. |
| Aminomethyl Group (after deprotection) | Acylation, Alkylation, Sulfonylation | Introduction of diverse side chains for library synthesis. |
| Aromatic Ring | Electrophilic Substitution (e.g., nitration, halogenation) | Fine-tuning of electronic properties and steric bulk. |
Integration into Automated Synthesis Platforms
The structure of this compound is highly amenable to modern automated synthesis techniques, particularly solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Boc protecting group is a cornerstone of one of the major strategies in SPPS, and its presence makes this compound a ready-to-use building block for automated platforms. nih.gov
Future research will leverage this compatibility for:
High-Throughput Library Synthesis: Employing automated peptide synthesizers to rapidly generate large libraries of fluorinated peptides and peptidomimetics. bris.ac.ukrsc.org These libraries can be screened for a wide range of biological activities, accelerating the drug discovery process. nih.gov
Development of Complex Molecular Architectures: Integrating the compound into assembly-line synthesis workflows that combine iterative coupling steps with other automated functional group manipulations to build complex and stereochemically defined molecules. bris.ac.uk
On-Resin Modification: Exploring the chemo- and regio-selective transformations described in section 6.3 within an automated, solid-phase context. This would enable the creation of highly diverse and complex compound libraries attached to a solid support, streamlining the synthesis and purification process.
A simplified workflow for its use in an automated peptide synthesizer is shown below.
| Step | Action | Reagents/Conditions |
| 1. Deprotection | Removal of Fmoc group from resin-bound amino acid. | Piperidine in DMF |
| 2. Activation | Activation of the carboxylic acid on this compound. | Coupling reagents (e.g., HCTU/DIEA) |
| 3. Coupling | Addition of the activated building block to the resin. | Automated mixing |
| 4. Wash | Removal of excess reagents and byproducts. | DMF, DCM |
| 5. Repeat | Cycle repeats for the next amino acid in the sequence. | - |
Q & A
Q. What are the optimal methods for synthesizing 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid in solid-phase peptide synthesis (SPPS)?
Methodological Answer: The compound can be synthesized using Boc-protected amino acid building blocks in aqueous SPPS (ASPPS). Due to the low water solubility of Boc-amino acids, nanoparticles (500–750 nm) are prepared via ball milling with zirconium oxide beads and PEG as a dispersion agent. This approach enhances solubility and enables efficient coupling in water-based media .
Q. How can researchers effectively purify this compound after synthesis?
Methodological Answer: Post-synthesis purification involves repeated washing with dichloromethane to remove excess Boc-amino acid. Studies indicate that 6–7 wash cycles are required to recover unreacted starting material, though residual Boc derivatives (e.g., ~0.6 equivalents) may persist even after 10 washes. Monitoring via HPLC or mass spectrometry is recommended to confirm purity .
Advanced Research Questions
Q. How can researchers address unexpected adduct formation during conjugation of this compound to peptide resins?
Methodological Answer: Adducts may arise from non-stoichiometric binding of Boc-amino acids to resin-bound amines. To mitigate this:
Q. How does the 3-fluoro substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: The electron-withdrawing fluorine atom at the 3-position activates the aromatic ring for NAS, particularly at the 4-position due to para-directing effects. However, steric hindrance from the Boc-protected aminomethyl group may reduce reactivity. Computational modeling (e.g., DFT) and kinetic studies are advised to optimize reaction conditions .
Q. What strategies resolve solubility discrepancies of this compound in aqueous vs. organic media?
Methodological Answer: The compound’s limited aqueous solubility can be overcome by:
Q. How should researchers analyze conflicting data regarding fluorination’s impact on the compound’s bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
